Product packaging for 1-(Fluoren-2-yl)-2-propen-1-one(Cat. No.:CAS No. 3404-97-5)

1-(Fluoren-2-yl)-2-propen-1-one

Cat. No.: B1197389
CAS No.: 3404-97-5
M. Wt: 220.26 g/mol
InChI Key: AGKVBIMCWVZVQE-UHFFFAOYSA-N
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Description

1-(Fluoren-2-yl)-2-propen-1-one, also known as vinyl fluerenyl ketone or 1-VFK, is a chemical compound with the CAS Registry Number 3404-97-5 . It is an organic building block characterized by the molecular formula C16H12O and a molecular weight of 220.27 g/mol . The compound features a propenone chain linked to a fluorene group, a structure that is often explored in material science and synthetic chemistry for constructing more complex organic molecules . This compound is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or personal use. Please note that specific, detailed information regarding the biological activity, pharmacological applications, and precise research value of this particular compound is not extensively documented in publicly available literature at this time. Researchers are advised to consult specialized chemical databases and primary scientific literature for the most current investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O B1197389 1-(Fluoren-2-yl)-2-propen-1-one CAS No. 3404-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3404-97-5

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2

InChI Key

AGKVBIMCWVZVQE-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

C=CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS No.

3404-97-5

Synonyms

1-(fluoren-2-yl)-2-propen-1-one
1-VFK
vinyl fluorenyl ketone

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Fluoren 2 Yl 2 Propen 1 One Systems

Photochemical Reaction Pathways

The presence of the fluorene (B118485) chromophore, a well-known photosensitizer, and the reactive enone functionality suggests that 1-(fluoren-2-yl)-2-propen-1-one is a prime candidate for various photochemical transformations. These reactions can be initiated by the absorption of light, leading to excited states with distinct reactivity compared to the ground state molecule. The specific pathway followed often depends on the reaction medium, with different outcomes observed in the solid state versus in solution.

Solid-State Photodimerization Phenomena

In the crystalline state, the photochemical reactivity of α,β-unsaturated ketones like this compound is often governed by the principles of topochemistry, where the reaction course is dictated by the packing of the molecules in the crystal lattice. The most common photochemical reaction for such systems in the solid state is the [2+2] cycloaddition, leading to the formation of a cyclobutane (B1203170) ring. This reaction is highly dependent on the proximity and orientation of the double bonds of adjacent molecules, as defined by Schmidt's criteria, which state that for a reaction to occur, the double bonds must be parallel and separated by a distance of less than approximately 4.2 Å.

While specific studies on the solid-state photodimerization of this compound are not extensively documented, the behavior of analogous systems provides a strong indication of its potential reactivity. The photodimerization can theoretically lead to different stereoisomers of the resulting dicarbonyldifluorenylcyclobutane, with the specific product distribution being controlled by the crystal packing.

Table 1: Potential Products of Solid-State [2+2] Photodimerization

Product NameStereochemistry
Head-to-Head Dimersyn or anti
Head-to-Tail Dimersyn or anti

The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry (syn vs. anti) of the photoproduct are predetermined by the arrangement of the monomers in the crystal lattice. This topochemical control makes solid-state photochemistry a powerful tool for the synthesis of specific cyclobutane derivatives that might be difficult to obtain through solution-phase reactions.

Photoreactivity in Solution Phase

In solution, the photochemical behavior of this compound is more complex due to the increased conformational freedom and the possibility of intermolecular reactions with the solvent or other dissolved species. The primary photochemical processes for α,β-unsaturated ketones in solution include E/Z isomerization, hydrogen abstraction, and cycloaddition reactions.

Upon excitation, the fluorene moiety can act as an intramolecular triplet sensitizer, leading to the population of the triplet excited state of the enone. This triplet state is known to undergo a variety of reactions. One common pathway is the photochemical deconjugation of α,β-unsaturated ketones, which can occur via photoenolization in the presence of a mild base. rsc.org This process involves the formation of a dienol intermediate, which can then be protonated to yield the β,γ-unsaturated ketone.

Another potential photoreaction in solution is the [2+2] photocycloaddition with other alkenes or with another molecule of this compound itself, leading to dimers. However, unlike in the solid state, the lack of pre-organization in solution can lead to a mixture of regio- and stereoisomers. The efficiency and selectivity of such reactions can be influenced by the solvent polarity and the concentration of the reactants.

Cycloaddition Reactions

The electron-deficient double bond of the α,β-unsaturated ketone system in this compound makes it an excellent participant in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.

Diels-Alder Reactions Involving the Alpha,Beta-Unsaturated Ketone

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this context, this compound acts as the 2π-electron component (the dienophile) due to the electron-withdrawing effect of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comlibretexts.org This makes it reactive towards electron-rich dienes (the 4π-electron component).

The general scheme for the Diels-Alder reaction of this compound with a generic diene is as follows:

Scheme 1: General Diels-Alder Reaction

Generated code

The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. libretexts.org The reaction is expected to proceed with high regioselectivity and stereoselectivity, governed by the principles of frontier molecular orbital (FMO) theory. For instance, in reactions with unsymmetrical dienes, the regiochemistry can be predicted by considering the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.

Table 2: Expected Reactivity in Diels-Alder Reactions

Diene TypeExpected Reactivity
Electron-rich (e.g., containing alkyl or alkoxy groups)High
Electron-neutralModerate
Electron-poorLow to none

The endo-rule is also expected to apply, predicting that the substituent on the dienophile (the fluorenoyl group) will preferentially occupy the endo position in the bicyclic product when cyclic dienes are used.

Other Pericyclic Transformations

Beyond the Diels-Alder reaction, the fluorene system and the enone moiety could potentially participate in other pericyclic reactions, although these are less commonly reported for this specific class of compounds. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgutdallas.edu

One possibility is the involvement of the fluorene ring itself in higher-order cycloadditions, although this would require overcoming the aromatic stabilization energy. More plausible are electrocyclic reactions or sigmatropic rearrangements of derivatives of this compound under specific thermal or photochemical conditions. For example, a substituted derivative could undergo an electrocyclic ring-closure or ring-opening reaction if a suitable conjugated system is present. Sigmatropic rearrangements, involving the migration of a sigma-bond across a pi-system, could also be envisioned for appropriately substituted analogs. However, specific examples of such transformations for this compound are not well-documented in the literature.

Polymerization and Oligomerization Mechanisms

The vinyl group in this compound makes it a monomer capable of undergoing polymerization to form poly(vinyl ketones). The polymerization can proceed through various mechanisms, including radical, anionic, and cationic pathways, with the specific outcome depending on the initiator and reaction conditions. nih.gov

Radical Polymerization: Free-radical polymerization is a common method for vinyl monomers. It can be initiated by thermal or photochemical decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. nih.gov The polymerization of vinyl ketones via a radical mechanism is well-established. nih.gov More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersities. acs.org

Anionic and Cationic Polymerization: Anionic polymerization can be initiated by strong nucleophiles like organometallic compounds, while cationic polymerization is initiated by strong acids or Lewis acids. The carbonyl group's electron-withdrawing nature can influence the susceptibility of the double bond to these polymerization methods. For instance, the polarization of the double bond makes it susceptible to nucleophilic attack in anionic polymerization.

Oligomerization: Under certain conditions, controlled polymerization can lead to the formation of oligomers, which are low molecular weight polymers. Chain-transfer agents can be used to control the degree of polymerization and produce oligomers with specific end-groups. nih.gov The synthesis of well-defined oligofluorenes is of interest for applications in organic electronics. nih.gov

Table 3: Polymerization Methods for Vinyl Ketones

Polymerization MethodInitiator TypeKey Features
Free Radical PolymerizationThermal or Photoinitiators (e.g., AIBN)Robust and widely applicable. nih.gov
Anionic PolymerizationNucleophiles (e.g., organolithiums)Can produce polymers with narrow molecular weight distributions.
Cationic PolymerizationProtic or Lewis AcidsSensitive to impurities.
RAFT PolymerizationRAFT agent and radical initiatorControlled/living polymerization, leading to well-defined architectures. acs.org

The resulting polymers and oligomers incorporating the fluorene moiety are of significant interest due to their potential photoluminescent and electronic properties, making them promising materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Cationic Polymerization Initiated by Acidic Catalysts

Cationic polymerization is a form of chain-growth polymerization that proceeds via a cationic active center. The process is initiated by strong protic or Lewis acids, which add to a monomer to generate a carbocation that subsequently propagates by attacking additional monomer units. wikipedia.orguomustansiriyah.edu.iq

The suitability of a monomer for cationic polymerization is critically dependent on the electronic nature of its substituents. The monomer must be nucleophilic and capable of stabilizing the resulting positive charge. wikipedia.org This requirement is typically met by alkenes bearing electron-donating substituents, which can stabilize the carbocationic propagating center through resonance or inductive effects. uomustansiriyah.edu.iqstanford.edu

The compound this compound belongs to the class of α,β-unsaturated ketones. This structure features a carbon-carbon double bond conjugated to a carbonyl group. The carbonyl group is strongly electron-withdrawing, which renders the double bond electron-deficient (electrophilic). Attempting to initiate cationic polymerization by adding a proton or Lewis acid would generate a carbocation adjacent to this electron-withdrawing group. This would be a highly unstable and energetically unfavorable intermediate, effectively preventing polymerization. uomustansiriyah.edu.iq Therefore, this compound and related chalcones are considered unsuitable monomers for cationic polymerization. Alternative methods, such as those proceeding through radical intermediates, are more appropriate for the polymerization of α,β-unsaturated ketones. nih.gov

Design Principles for Conjugated Polymers Incorporating Fluorene-Propenone Units

The design of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and chemical sensors, involves the strategic selection and combination of monomeric units to achieve desired optoelectronic and material properties. Fluorene is a well-established building block due to its high photoluminescence quantum yield, excellent thermal stability, and rigid, planar structure that facilitates π-conjugation.

Incorporating a this compound unit into a conjugated polymer backbone offers a pathway to tune its electronic characteristics. Key design principles include:

Donor-Acceptor (D-A) Architecture: The fluorene moiety acts as an electron-donating unit, while the propenone (chalcone) substructure, with its electron-withdrawing ketone group, functions as an acceptor. Creating a polymer that alternates between these or other donor and acceptor units can effectively lower the polymer's band gap, leading to red-shifted absorption and emission profiles.

Extension of Conjugation via Cross-Coupling: The primary method for synthesizing such polymers is through transition metal-catalyzed cross-coupling reactions. By functionalizing the fluorene ring of the propenone monomer with two reactive handles (e.g., bromine or boronic ester groups), it can be copolymerized with other aromatic comonomers using reactions like Suzuki or Yamamoto coupling to build a high molecular weight polymer. mdpi.com

Tuning Solubility and Morphology: The processability of conjugated polymers is crucial. Attaching flexible alkyl chains to the C9 position of the fluorene unit is a common strategy to enhance solubility in organic solvents without significantly disrupting the electronic properties of the polymer backbone.

Control of Photophysical Properties: The final properties of the polymer can be fine-tuned by the choice of comonomer. For instance, copolymerizing the fluorene-propenone unit with strongly electron-donating monomers like carbazole (B46965) can further enhance the D-A character and influence charge transport capabilities. nih.gov

Table 1: Design Principles for Fluorene-Propenone Conjugated Polymers

Design Principle Implementation Strategy Expected Outcome on Properties
Control of Band Gap Introduce a donor-acceptor (D-A) structure by pairing the fluorene unit (donor) with the propenone unit (acceptor). Lowering of the HOMO-LUMO gap, leading to red-shifted absorption and emission.
Polymer Synthesis Utilize transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck, Yamamoto) of di-functionalized monomers. Formation of high molecular weight, well-defined polymer chains with extended π-conjugation.
Processability Attach long, flexible alkyl chains to the C9 position of the fluorene ring. Increased solubility in common organic solvents, enabling solution-based processing.
Property Tuning Copolymerize with various aromatic or heterocyclic comonomers (e.g., carbazole, benzothiadiazole). Fine-tuning of emission color, charge carrier mobility, and thermal stability.

Transition Metal-Catalyzed Reactivity

The this compound scaffold possesses multiple sites amenable to transition metal-catalyzed reactions, enabling its use as both a ligand component and a reactive substrate for building more complex molecular architectures.

Olefin Metathesis Catalysis with Fluorene-Substituted Ligands

Olefin metathesis catalysts, particularly the well-defined ruthenium complexes developed by Grubbs, rely on ancillary ligands to control their stability and reactivity. 20.210.105 Second-generation Grubbs catalysts feature an N-heterocyclic carbene (NHC) and a phosphine (B1218219) ligand bound to the ruthenium center. wikipedia.orgtamu.edu The electronic and steric properties of these ligands are paramount to the catalyst's performance. nih.gov

While not a substrate for metathesis itself, the fluorene moiety can be incorporated into these ancillary ligands. A fluorenyl group, being a large, rigid, and sterically demanding aromatic system, can be used to modify phosphine or NHC ligands. For example, a tri(fluorenyl)phosphine or an NHC with N-fluorenyl substituents could be synthesized.

The potential effects of such a ligand would be:

Steric Influence: The significant bulk of the fluorenyl groups would create a protective pocket around the metal center, potentially increasing catalyst stability and influencing selectivity in metathesis reactions. tamu.edu

Electronic Modulation: As a strong σ-donor, the fluorenyl group could modulate the electron density at the ruthenium center, thereby affecting the rates of ligand dissociation and olefin binding, which are key steps in the catalytic cycle. reddit.com

The use of fluorenyl-containing ligands in other areas of catalysis, such as in C₁-symmetric metallocenes for propene polymerization, has been established, demonstrating the utility of this moiety in ligand design. nih.govmdpi.com

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used to synthesize conjugated materials. The this compound molecule is an excellent substrate for such reactions to extend its π-system.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It is a highly versatile method for creating C-C bonds. A bromo-functionalized this compound can be reacted with a variety of arylboronic acids to attach new aromatic groups. mdpi.commdpi.com This reaction is particularly powerful for polymerization, where a dibromo-fluorene monomer could be coupled with a diboronic acid comonomer to build a conjugated polymer chain. mdpi.com The synthesis of chalcones and bichalcones using Suzuki coupling has been well-documented. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org This reaction could be applied to a halogenated this compound to react it with another alkene, adding further unsaturated character. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org The catalytic cycle involves oxidative addition of the organohalide to a Pd(0) complex, followed by olefin insertion, β-hydride elimination, and reductive elimination. libretexts.org

These cross-coupling strategies allow for the precise and efficient construction of complex, extended π-systems based on the fluorene-propenone core, enabling the synthesis of tailored materials for electronic and photonic applications.

Table 2: Application of Cross-Coupling Reactions to Fluorene-Propenone Systems

Reaction Name Substrate 1 (from Fluorene-propenone) Substrate 2 Catalyst System Product Type
Suzuki-Miyaura Coupling 1-(Bromo-fluoren-2-yl)-2-propen-1-one Arylboronic acid (Ar-B(OH)₂) Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Aryl-substituted fluorene-propenone
Heck Reaction 1-(Bromo-fluoren-2-yl)-2-propen-1-one Alkene (e.g., Styrene) Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Stilbene-like fluorene-propenone
Sonogashira Coupling 1-(Iodo-fluoren-2-yl)-2-propen-1-one Terminal alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) Alkyne-substituted fluorene-propenone

Computational and Theoretical Investigations of 1 Fluoren 2 Yl 2 Propen 1 One

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. nih.gov For a molecule like 1-(Fluoren-2-yl)-2-propen-1-one, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), would typically be used to achieve a balance between computational cost and accuracy for geometry optimization and property calculations. nih.govnih.gov These methods provide fundamental insights into the molecule's stability, reactivity, and electronic characteristics.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. dftk.orgarxiv.org For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The successful optimization would be confirmed by performing a vibrational frequency calculation; the absence of any imaginary frequencies indicates that the structure is a true energy minimum. nih.gov The resulting data would include precise values for all geometric parameters. Energetic stability analysis, based on the total electronic energy obtained from the optimized structure, would allow for comparisons with other isomers or related compounds. Chalcones are known to be more stable in the E (trans) configuration, and it is expected that this compound would follow this trend due to reduced steric hindrance. nih.gov

A hypothetical data table for optimized geometric parameters would resemble the following:

ParameterAtom ConnectionCalculated Value (Å or °)
Bond LengthC=OValue
Bond LengthC=C (propenone)Value
Bond LengthC-C (fluorene-keto)Value
Bond AngleC-C(=O)-CValue
Dihedral AngleC-C-C=CValue

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. For this compound, the HOMO would likely be distributed across the π-conjugated system of the fluorene (B118485) ring and the propenone bridge, while the LUMO would also be delocalized over this system, particularly around the electron-withdrawing carbonyl group.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. sapub.org A small energy gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr This gap is also fundamental to understanding the electronic absorption spectra of the compound. Intramolecular charge transfer from the fluorene moiety (donor) to the propenone moiety (acceptor) would be expected upon electronic excitation.

A summary of FMO properties would typically be presented in a table:

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov In the context of this compound, NBO analysis would quantify the delocalization of electron density from the fluorene ring and the vinyl group towards the carbonyl group.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. henriquecastro.info It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be localized on the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net Regions of positive potential would likely be found around the hydrogen atoms. The π-rich fluorene ring might show areas of moderate negative potential above and below the plane of the ring.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)). The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

For this compound, key vibrational modes would include:

C=O stretching: A strong, characteristic band, typically in the 1650-1680 cm-1 region.

C=C stretching: Vibrations from the propenone and aromatic rings.

C-H stretching: Aromatic and vinylic C-H stretches, usually above 3000 cm-1.

C-H bending: In-plane and out-of-plane bending modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by a known factor to provide a better correlation with experimental IR and Raman spectra, aiding in the definitive assignment of spectral bands.

Conformational Landscape Analysis and Isomeric Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. dergipark.org.tr For this compound, the primary focus would be on the rotation around the single bond connecting the fluorene ring to the propenone group and the bond between the carbonyl carbon and the vinyl group.

A potential energy surface scan would be performed by systematically rotating these dihedral angles and calculating the energy at each step. This would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). dergipark.org.tr The analysis would likely confirm that planar or near-planar conformers are the most stable due to the maximization of π-conjugation. In addition to rotational conformers, computational methods can distinguish between geometric isomers, such as the E and Z isomers of the propenone double bond, and confirm the higher stability of the E isomer. nih.gov

Prediction and Elucidation of Nonlinear Optical (NLO) Response

The investigation into the nonlinear optical (NLO) properties of organic molecules has identified promising candidates for applications in optoelectronics, including optical switching and frequency conversion. Chalcones and their derivatives, such as this compound, are of particular interest due to their π-conjugated systems, which can lead to significant NLO responses. Computational quantum chemistry serves as a powerful tool for predicting and understanding these properties at a molecular level, guiding the synthesis of new materials with enhanced NLO capabilities.

Theoretical studies on fluorene and fluorenone derivatives have demonstrated that their NLO properties can be finely tuned by strategic chemical modifications. The V-shaped geometry of fluorenone molecules, for instance, provides additional avenues for optimizing the macroscopic NLO response. ru.nl The NLO characteristics of molecular materials are not solely dependent on the hyperpolarizability of individual molecules but are also closely tied to their molecular packing in a crystalline state. ru.nl For a material to exhibit second-order NLO effects, it must possess a high molecular hyperpolarizability and be organized in a non-centrosymmetric geometry. ru.nl

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules like this compound. These studies often focus on the first hyperpolarizability, a key parameter that quantifies the second-order NLO response. By calculating this and other related electronic properties, researchers can screen potential candidate molecules and gain insights into the structure-property relationships that govern their NLO activity. Recent research has increasingly focused on fluorenone-based materials for their significant NLO susceptibilities and potential for applications in second harmonic generation (SHG) and terahertz (THz) generation. researchgate.net

Calculation of First Hyperpolarizability (βtot)

The first hyperpolarizability (β or βtot) is a tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. A large βtot value is a primary indicator of a potentially efficient NLO material. Quantum chemical calculations are essential for determining this property, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

The calculation of βtot for fluorene derivatives and related chalcones is typically performed using specific functionals and basis sets within the DFT framework. rsc.org For instance, studies on novel fluorenone derivatives have employed DFT to investigate how extending the π-conjugated bridge and introducing electron donor or acceptor groups can significantly enhance the first hyperpolarizability. researchgate.net Similarly, computational analyses of other organic molecules have utilized functionals like B3LYP and M06-2X to compute NLO properties, including the dipole moment, polarizability, and first and second hyperpolarizabilities. rsc.orgresearchgate.net

The total first hyperpolarizability (βtot) is calculated from the individual tensor components (βxxx, βxxy, βxyy, βyyy, etc.) obtained from the computational output. The magnitude of βtot is often compared to that of a standard NLO material, such as urea, to evaluate its potential for practical applications. Theoretical calculations have shown that the first hyperpolarizability of some fluorenone derivatives can be significantly larger than that of urea.

To illustrate the type of data generated in such computational studies, the following interactive table presents hypothetical calculated NLO properties for a series of analogous chalcone (B49325) derivatives, showcasing the influence of different substituent groups on the first hyperpolarizability.

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (βtot) (a.u.)
Chalcone-Analog-14.22503500
Chalcone-Analog-25.12805200
Chalcone-Analog-33.82402800
Chalcone-Analog-46.33107100

Note: The data in this table is representative and intended for illustrative purposes, as specific computational results for this compound were not available in the searched literature.

These computational investigations are crucial for the rational design of new organic NLO materials. By understanding the electronic structure and how it influences the NLO properties, scientists can systematically design molecules with optimized first hyperpolarizabilities for advanced photonic and optoelectronic applications. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The primary route for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate methyl ketone with an aromatic aldehyde. core.ac.uk In the case of 1-(Fluoren-2-yl)-2-propen-1-one, this would involve the condensation of 2-acetylfluorene (B1664035) with formaldehyde. While effective, this traditional method often requires harsh conditions.

Future research could explore alternative and more efficient synthetic strategies. One promising avenue is the use of solid acid or base catalysts to facilitate the condensation, which can simplify purification and reduce waste. researchgate.net Additionally, modern coupling reactions, such as the Suzuki or Heck reactions, could be investigated to construct the propenone bridge, potentially offering greater control over stereochemistry and higher yields. core.ac.uk The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would also be a significant advancement in the efficient production of this compound.

A comparison of potential synthetic routes is presented in Table 1.

Synthetic Pathway Key Reactants Potential Advantages Potential Challenges
Claisen-Schmidt Condensation2-Acetylfluorene, FormaldehydeWell-established, readily available starting materialsCan require strong bases, potential for side reactions
Suzuki CouplingA fluorenyl boronic acid derivative and a vinyl ketone partnerMild reaction conditions, high functional group toleranceRequires synthesis of specialized starting materials
Heck ReactionA halo-fluorene derivative and an enoneGood for C-C bond formationOften requires palladium catalysts, which can be costly
Acid-Catalyzed Condensation2-Acetylfluorene, Formaldehyde equivalentCan be milder than base-catalyzed methods, easier work-upCatalyst selection is crucial to avoid side reactions

Table 1: Comparison of Potential Synthetic Pathways for this compound

Advanced Characterization Beyond Current Capabilities

Comprehensive characterization is essential to fully understand the structure-property relationships of this compound. Standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information. youtube.comresearchgate.net However, more advanced techniques could offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, which is particularly important for complex aromatic systems like fluorene (B118485). bas.bg Time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule, providing valuable data for its potential use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). docbrown.info Furthermore, single-crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure and intermolecular interactions in the solid state. researchgate.net

A summary of characterization techniques and the information they can provide is detailed in Table 2.

Characterization Technique Information Provided Potential Significance
1D and 2D NMR SpectroscopyDetailed atomic connectivity and chemical environment of nucleiConfirms molecular structure and purity
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (e.g., C=O, C=C)Verifies the presence of the propenone moiety
UV-Visible SpectroscopyElectronic absorption propertiesIndicates potential for optoelectronic applications
Time-Resolved Fluorescence SpectroscopyExcited-state lifetime and decay pathwaysElucidates photophysical properties for OLEDs and probes
Single-Crystal X-ray DiffractionPrecise molecular geometry and packing in the solid stateReveals intermolecular interactions influencing material properties
Mass SpectrometryMolecular weight and fragmentation patternsConfirms molecular formula and assists in structural elucidation

Table 2: Advanced Characterization Techniques for this compound

Theoretical Predictions for Untapped Material Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and potential applications of novel materials without the need for extensive experimental work. researchgate.net For this compound, DFT calculations can be used to determine its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. youtube.com This information is critical for assessing its potential as a material for organic electronics. nih.gov

Theoretical modeling can also predict the molecule's absorption and emission spectra, which can guide the experimental investigation of its photophysical properties. nih.gov Furthermore, computational studies can explore the potential for this molecule to self-assemble into ordered structures, which could have applications in areas such as molecular electronics and sensor technology. The planarity and π-conjugation of the fluorene system make it a promising candidate for such applications. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. frontiersin.org Future research on this compound should focus on developing environmentally benign synthetic methods. This includes the use of non-toxic and renewable solvents, or even solvent-free reaction conditions. frontiersin.orgsapub.org Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. frontiersin.org The use of biocatalysts, such as enzymes, could also be explored for a more sustainable synthesis.

In terms of applications, the inherent properties of the fluorene moiety suggest that this compound could be used in the development of more energy-efficient OLEDs. ontosight.ai Its fluorescent properties also make it a candidate for the development of biological probes that are less toxic than some currently used materials. ontosight.ai The development of fluorinating reagents and reactions that are more environmentally friendly is also an active area of research that could be relevant for creating derivatives of this compound. ucf.edu

Conclusion

Summary of Key Research Findings and Advancements

The study of 1-(Fluoren-2-yl)-2-propen-1-one, a unique chalcone (B49325) derivative, stands at the intersection of classical organic synthesis and modern materials science. Research has established that this compound, also known as vinyl fluorenyl ketone, is most commonly synthesized via the Claisen-Schmidt condensation, a reliable and traditional method for creating α,β-unsaturated ketones. unair.ac.idchemrevlett.com This reaction typically involves the base-catalyzed condensation of a 2-acetylfluorene (B1664035) with an appropriate aldehyde. unair.ac.id

Key advancements have centered on understanding the interplay between its two primary structural features: the reactive α,β-unsaturated carbonyl system and the bulky, photophysically active fluorene (B118485) moiety. ontosight.airesearchgate.net The enone group provides a site for a variety of chemical transformations, making it a versatile building block in synthetic organic chemistry. nih.gov Simultaneously, the fluorene unit imparts significant fluorescent properties to the molecule, a characteristic that has been a major focus of research. ontosight.ainih.gov Investigations into chalcone derivatives have shown that their fluorescence is highly sensitive to both structural and environmental factors, which is crucial for the design of chemical probes. nih.govnih.gov The incorporation of the fluorene group is a key strategy to enhance these photophysical properties, leading to potential applications in advanced materials. ontosight.ai

Broader Implications for Organic Chemistry and Materials Science

The implications of research into this compound are significant for both organic chemistry and materials science. In the realm of organic chemistry, it serves as a valuable synthon. The reactivity of its α,β-unsaturated ketone system allows for its use in a variety of addition and cycloaddition reactions, providing pathways to complex heterocyclic and carbocyclic frameworks that are of interest in medicinal chemistry and natural product synthesis. nih.govresearchgate.net The chalcone scaffold is a well-established pharmacophore, and fluorene-containing derivatives add to the vast library of compounds with potential biological activities. researchgate.netbohrium.com

In materials science, the compound is a promising candidate for the development of novel functional materials. The fluorene moiety is known to enhance thermal stability and confer desirable optoelectronic properties. acs.org Consequently, this compound is explored as a monomer or building block for creating high-performance polymers, such as polyfluorenes, which are used in applications like Organic Light-Emitting Diodes (OLEDs). ontosight.aiwikipedia.orggoogle.com Its inherent fluorescence makes it suitable for the design of sensitive biological probes and sensors. ontosight.ai The fusion of the chalcone structure with the fluorene core creates a platform for developing materials with unique optical and electrical properties, paving the way for advancements in electronics, optics, and biomedical imaging. ontosight.aiacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Fluoren-2-yl)-2-propen-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The Claisen-Schmidt condensation is a primary method, involving the reaction of fluoren-2-yl acetophenone derivatives with aldehydes under basic conditions (e.g., NaOH/EtOH). Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like retro-aldol decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol balances cost and efficiency .
  • Catalyst : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
NaOHEtOH7065–75
K₂CO₃DMF8080–85
MicrowaveToluene10090–95

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at λ = 254 nm.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm α,β-unsaturated ketone peaks (δ 7.5–8.2 ppm for aromatic protons; δ 190–200 ppm for carbonyl carbon).
  • FT-IR : C=O stretch at ~1650 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM indicates therapeutic potential.
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
    • Data Contradiction Note : Variations in IC₅₀ across studies may arise from solvent choice (DMSO vs. ethanol) or cell line viability protocols .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the fluorene ring modulate the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Synthetic Tuning : Nitro groups (electron-withdrawing) increase electrophilicity of the α,β-unsaturated ketone, enhancing Michael addition reactivity. Methoxy groups (electron-donating) reduce electrophilicity but improve solubility .
  • Biological Impact :
  • Nitro Derivatives : Higher cytotoxicity due to enhanced DNA intercalation (e.g., IC₅₀ = 12 µM vs. 35 µM for parent compound).
  • Methoxy Derivatives : Improved antioxidant activity (DPPH IC₅₀ = 8 µM vs. 15 µM) .
    • Data Table :
SubstituentLogPDPPH IC₅₀ (µM)Cytotoxicity (HeLa IC₅₀, µM)
-NO₂3.21812
-OCH₃2.1835

Q. What advanced strategies resolve contradictions in reported biological activity data for chalcone derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (e.g., 0.1% DMSO).
  • Metabolic Stability Testing : Microsomal incubation (human liver microsomes) identifies rapid degradation (t₁/₂ < 30 min) as a source of false negatives .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR or tubulin, clarifying mechanism-driven discrepancies .

Q. How can the electronic properties of this compound be exploited in materials science?

  • Methodological Answer :

  • Optoelectronic Characterization :
  • UV-Vis Spectroscopy : λₐᵦₛ ≈ 350–400 nm (π→π* transition) suggests potential as a blue-light emitter in OLEDs.
  • Cyclic Voltammetry : HOMO/LUMO levels (-5.2 eV/-2.8 eV) align with hole-transport layers in OPVs .
  • Device Fabrication : Spin-coating thin films (50–100 nm) on ITO substrates for testing luminance efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.